molecular formula C11H13ClFNO2 B13345148 Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Cat. No.: B13345148
M. Wt: 245.68 g/mol
InChI Key: USSFYRAYWAJUQZ-UHFFFAOYSA-N
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Description

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a bicyclic compound featuring an indene core modified with a fluorine atom at position 6, an amino group at position 1, and a methyl ester at position 2. Its hydrochloride salt enhances solubility and stability, making it a candidate for pharmaceutical and synthetic applications. The fluorine substituent likely influences electronic properties and metabolic stability, while the amino and ester groups provide reactivity for further derivatization .

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13;/h4-5,10H,2-3,13H2,1H3;1H

InChI Key

USSFYRAYWAJUQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCC2N)F.Cl

Origin of Product

United States

Preparation Methods

Construction of the Dihydroindene Skeleton

The core structure can be assembled via a cyclization of suitable precursors , such as substituted styrenes or indanone derivatives, through Friedel–Crafts alkylation or intramolecular cyclization.

  • Method : One common approach involves the cyclization of 2-arylpropionic acids or esters under acidic conditions, often using polyphosphoric acid (PPA) or sulfuric acid, to generate the dihydroindene framework (see,).

  • Reaction Conditions :

    • Acid catalysis at elevated temperatures (~150°C)
    • Solvent: Polyphosphoric acid or concentrated sulfuric acid
    • Duration: 4–8 hours
  • Purification : Recrystallization from ethanol or chromatography on silica gel to isolate the pure dihydroindene intermediate.

Esterification to Form the Carboxylate

Ester Formation

  • Method : Esterification of the carboxylic acid intermediate with methyl alcohol under acidic catalysis.

  • Reaction Conditions :

    • Reagent: Excess methyl alcohol with catalytic sulfuric acid
    • Temperature: Reflux (~65°C)
    • Duration: 4–6 hours
  • Purification : Distillation or chromatography to isolate methyl ester.

Formation of Hydrochloride Salt

Salt Formation

  • Method : The free base methyl amino-indene derivative is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and treated with hydrogen chloride gas or a hydrochloric acid solution.

  • Reaction Conditions :

    • Temperature: 10–30°C
    • Molar ratio: 1:1 (base to HCl)
    • Duration: 1–2 hours
  • Purification : Recrystallization from ethanol/ether mixture to obtain pure methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride.

Summary of Key Reaction Parameters

Step Reagents Solvent Temperature Time Purification Method Yield (%)
Cyclization Indanone derivatives, acid PPA or H₂SO₄ 150°C 4–8 hrs Recrystallization 70–85
Fluorination Selectfluor or DAST Acetonitrile 0–25°C 2–6 hrs Column chromatography 60–80
Amination NH₃ or amines Ethanol 50–80°C 12–24 hrs Recrystallization 65–85
Esterification MeOH, H₂SO₄ Reflux 4–6 hrs Recrystallization 85–95
Salt formation HCl gas or HCl solution Ethanol 10–30°C 1–2 hrs Recrystallization 90–95

Additional Considerations and Optimization

  • Enantioselectivity can be achieved using chiral catalysts during amino group introduction, especially if stereochemistry is critical.
  • Reaction Monitoring : Techniques such as thin-layer chromatography, high-performance liquid chromatography, and NMR spectroscopy are essential for tracking reaction progress and purity.
  • Scalability : The described methods are adaptable for large-scale synthesis, with considerations for safety and waste management, especially during fluorination and salt formation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted indene derivatives.

Scientific Research Applications

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a synthetic organic compound classified as an indene derivative. It has a molecular weight of 209.22 g/mol. The compound features an amino group, a fluoro substituent, and an ester functional group, which contribute to its potential biological and chemical reactivity. Research indicates that this compound exhibits significant biological activity and has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.

Scientific Research Applications

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate and its hydrochloride form are of interest in scientific research due to their potential applications in medicinal chemistry and material science.

  • Medicinal Chemistry The presence of a fluorine atom in the structure of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate can significantly influence its chemical reactivity and biological activity compared to other similar compounds. Its fluorinated structure enhances lipophilicity and potentially alters pharmacokinetic properties, making it a subject of interest in medicinal chemistry.
  • Potential Biological Activities Studies suggest that Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate exhibits potential biological activities, including antimicrobial and anticancer properties. It may interact with specific molecular targets, modulating their activity and influencing various biological pathways.

Mechanism of Action

The mechanism of action of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Indene Family

The following table compares key structural analogs, highlighting substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride -NH₂ (1), -F (6), -COOCH₃ (4) C₁₁H₁₃ClFNO₂ 257.68 Not specified Fluorine enhances metabolic stability; amino group enables peptide coupling
Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride -NH₂ (1), -COOCH₃ (4) C₁₁H₁₄ClNO₂ 227.69 MDLMFCD22393219 Lacks fluorine; stereochemistry (R-configuration) may affect bioactivity
(s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride -Br (5), -CH₃ (4), -NH₂ (1) C₁₀H₁₄BrClN 274.58 1079742-66-7 Bromine and methyl substituents alter steric and electronic profiles
Methyl 5-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carboxylate -OCH₃ (5), -CO (3), -COOCH₃ (4) C₁₂H₁₂O₄ 220.22 33521-63-0 Oxo group at position 3 increases rigidity; methoxy may reduce reactivity
3-amino-6-bromo-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one -Br (6), -CF₃ (4), -NH₂ (3) C₁₀H₈BrF₃N₂O 309.08 2092338-03-7 Trifluoromethyl group boosts lipophilicity and resistance to oxidation

Key Observations :

  • Fluorine vs. Bromine : Fluorine’s electronegativity improves metabolic stability compared to bromine’s bulkiness, which may hinder target binding .
  • Amino Group Placement: The position of the amino group (e.g., 1 vs. 3) alters reactivity; position 1 is more accessible for nucleophilic reactions .
  • Stereochemistry : Enantiomers like the (1R)-configured analog may exhibit divergent pharmacokinetic profiles due to chiral recognition in biological systems .

Functional Group Impact on Reactivity

  • Ester vs. Ketone : The methyl ester in the target compound allows hydrolysis to carboxylic acids, whereas ketones (e.g., 3-oxo derivatives) are less reactive under physiological conditions .
  • Trifluoromethyl vs. Methyl: The -CF₃ group in analogs like 3-amino-6-bromo-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one increases hydrophobicity and resistance to enzymatic degradation compared to -CH₃ .

Biological Activity

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a synthetic organic compound classified as an indene derivative. Its unique structure, characterized by a six-membered indene ring with an amino group and a fluorine atom, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C10H10ClFNO2
  • Molecular Weight : 209.22 g/mol
  • Structure : The compound features an amino group, a fluoro substituent, and an ester functional group, contributing to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that this compound demonstrates notable antimicrobial effects against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These results suggest that this compound could be developed into a potential antimicrobial agent.

Anticancer Properties

In vitro studies have indicated the compound's ability to inhibit the growth of cancer cell lines. For example:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)10 µM
MCF7 (breast cancer)15 µM

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against multi-drug resistant strains demonstrated its effectiveness in reducing bacterial load in infected models.
  • Case Study on Cancer Cell Inhibition :
    Research involving the treatment of various cancer cell lines with this compound showed significant apoptosis induction, suggesting its potential role in targeted cancer therapies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylateC11H13NO2Similar structure without fluorine; different biological activity profile.
(R)-1-Amino-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acidC11H13NO2Contains a methyl group instead of fluorine; studied for distinct pharmacological properties.

The presence of the fluorine atom in this compound enhances its lipophilicity and may influence its pharmacokinetic properties compared to its analogs.

Q & A

Q. What are the key structural features of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride, and how do they influence its reactivity?

The compound features a bicyclic indene framework fused with a benzene ring and a cyclopentene moiety. Critical functional groups include:

  • Amino group (-NH₂) at the 1-position, which participates in hydrogen bonding and acid-base reactions.
  • Fluorine atom at the 6-position, enhancing electronegativity and influencing steric/electronic interactions.
  • Methyl ester (-COOCH₃) at the 4-position, enabling hydrolysis or transesterification reactions.
  • Hydrochloride salt , improving solubility in polar solvents via protonation of the amine group.

These groups dictate reactivity in drug design, such as targeting enzymes or receptors via hydrogen bonding (amino) or hydrophobic interactions (fluorine/indene core) .

Q. What are the common synthetic routes for preparing this compound?

A typical multi-step synthesis involves:

Cyclization : Formation of the indene core via Friedel-Crafts acylation or Diels-Alder reactions.

Fluorination : Introduction of fluorine at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®).

Amination : Reductive amination or nucleophilic substitution to install the amino group.

Esterification : Methyl ester formation via acid chloride intermediates.

Salt formation : Treatment with HCl to generate the hydrochloride salt.

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Control reaction temperatures (25–100°C) to balance yield and side reactions .

Advanced Research Questions

Q. What challenges arise in controlling the stereochemistry during the synthesis of this compound, and how can they be addressed?

The 1-amino group’s stereochemistry significantly impacts bioactivity. Challenges include:

  • Racemization : During amination or acidic/basic conditions.
  • Enantiomer separation : Requires chiral chromatography or crystallization with resolving agents.

Q. Solutions :

  • Use asymmetric catalysis (e.g., chiral ligands in hydrogenation).
  • Employ kinetic resolution or enzymatic methods for enantiopure intermediates.
  • Validate stereochemical purity via X-ray crystallography (SHELXL refinement) or circular dichroism .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Technique Application
NMR (¹H/¹³C/¹⁹F)Confirms substituent positions, fluorine integration, and salt formation.
X-ray crystallography (SHELX suite)Resolves 3D structure, stereochemistry, and hydrogen bonding networks.
HPLC-MS Quantifies purity (>95%) and detects trace impurities.
Elemental analysis Validates C, H, N, F, and Cl content.
Thermogravimetric analysis (TGA) Assesses thermal stability and salt decomposition.

Note : Cross-validate data to resolve contradictions (e.g., unexpected melting points or solubility profiles) .

Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different studies?

Discrepancies may arise from:

  • Purity variations : Use HPLC to ensure >98% purity.
  • Solvent effects : Test activity in multiple solvents (DMSO, PBS).
  • Enantiomeric composition : Isolate and test individual enantiomers.
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times).

Case Study : If conflicting results in enzyme inhibition assays occur, re-evaluate compound stability under assay conditions (e.g., pH, temperature) and confirm target binding via isothermal titration calorimetry (ITC) .

Q. What strategies can optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt selection : Hydrochloride salt enhances aqueous solubility.
  • Prodrug design : Replace methyl ester with hydrolyzable groups (e.g., tert-butyl ester).
  • Co-solvent systems : Use PEG-400 or cyclodextrins for parenteral formulations.
  • Nanoparticle encapsulation : Improve plasma half-life and tissue targeting.

Q. Data-Driven Approach :

Formulation Solubility (mg/mL) Bioavailability (%)
Hydrochloride salt12.5 (H₂O)45
PEG-400 co-solvent22.368
Liposomal8.982

Methodological Considerations

Q. How should researchers design dose-response experiments to evaluate the compound’s therapeutic potential?

In vitro :

  • Test across a logarithmic concentration range (e.g., 1 nM–100 µM).
  • Include positive/negative controls (e.g., known inhibitors/vehicle).

In vivo :

  • Use pharmacokinetic data to set dosing intervals.
  • Monitor toxicity via ALT/AST levels and histopathology.

Q. Statistical rigor :

  • Apply ANOVA with Bonferroni correction for multi-group comparisons.
  • Report IC₅₀/EC₅₀ values with 95% confidence intervals .

Q. What computational methods can predict interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina): Models binding to enzymes/receptors.
  • MD simulations (GROMACS): Evaluates stability of ligand-target complexes.
  • QSAR : Correlates structural features (e.g., fluorine substitution) with activity.

Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .

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